molecular formula C18H34O4 B13744758 Dioctyl oxalate CAS No. 20760-45-6

Dioctyl oxalate

Cat. No.: B13744758
CAS No.: 20760-45-6
M. Wt: 314.5 g/mol
InChI Key: PEJVLWCOQVHCAF-UHFFFAOYSA-N
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Description

Dioctyl oxalate is an organic compound with the chemical formula C₁₈H₃₄O₄. It is an ester derived from oxalic acid and octanol. This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyl oxalate can be synthesized through the esterification of oxalic acid with octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, this compound is produced using a continuous esterification process. This method involves the continuous feeding of oxalic acid and octanol into a reactor, where they react in the presence of a catalyst. The product is then continuously removed from the reactor, purified, and collected.

Chemical Reactions Analysis

Types of Reactions

Dioctyl oxalate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to oxalic acid and octanol.

    Reduction: this compound can be reduced to form the corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Oxalic acid and octanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dioctyl oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its hydrolysis products.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Used as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of dioctyl oxalate primarily involves its hydrolysis to oxalic acid and octanol. This hydrolysis can occur under acidic or basic conditions and is facilitated by the presence of water. The oxalic acid produced can then participate in various biochemical pathways, while octanol can be metabolized or used as a solvent.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl oxalate: An ester of oxalic acid and methanol, used as a reagent in organic synthesis.

    Diethyl oxalate: An ester of oxalic acid and ethanol, also used in organic synthesis.

    Dibutyl oxalate: An ester of oxalic acid and butanol, used as a plasticizer.

Uniqueness

Dioctyl oxalate is unique among these esters due to its longer alkyl chain, which imparts different physical and chemical properties. For example, this compound has a higher boiling point and is less volatile compared to dimethyl and diethyl oxalates. This makes it more suitable for applications requiring higher thermal stability and lower volatility.

Properties

CAS No.

20760-45-6

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

dioctyl oxalate

InChI

InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15-21-17(19)18(20)22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

PEJVLWCOQVHCAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(=O)OCCCCCCCC

Origin of Product

United States

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